Quercetin-d3 (Major)
Quercetin-d3 (Major)
Quercetin-d3 is the isotope labelled analogue of Quercetin, a flavonoid with anticancer activity. It is a mitochondrial ATPase and phosphodiesterase inhibitor. It Inhibits PI3-kinase activity and slightly inhibits PIP kinase activity. Quercetin has antiproliferative effects on cancer cell lines, reduces cancer cell growth via type II estrogen receptors, and arrests human leukemic T cells in late G1 phase of the cell cycle.
Brand Name:
Vulcanchem
CAS No.:
263711-79-1
VCID:
VC21094457
InChI:
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D
SMILES:
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Molecular Formula:
C15H10O7
Molecular Weight:
305.25 g/mol
Quercetin-d3 (Major)
CAS No.: 263711-79-1
Cat. No.: VC21094457
Molecular Formula: C15H10O7
Molecular Weight: 305.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quercetin-d3 is the isotope labelled analogue of Quercetin, a flavonoid with anticancer activity. It is a mitochondrial ATPase and phosphodiesterase inhibitor. It Inhibits PI3-kinase activity and slightly inhibits PIP kinase activity. Quercetin has antiproliferative effects on cancer cell lines, reduces cancer cell growth via type II estrogen receptors, and arrests human leukemic T cells in late G1 phase of the cell cycle. |
|---|---|
| CAS No. | 263711-79-1 |
| Molecular Formula | C15H10O7 |
| Molecular Weight | 305.25 g/mol |
| IUPAC Name | 3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D |
| Standard InChI Key | REFJWTPEDVJJIY-CBYSEHNBSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] |
| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
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